molecular formula C22H28ClN7O B3272679 6-Desacetyl Palbociclib Hydrochloride CAS No. 571189-66-7

6-Desacetyl Palbociclib Hydrochloride

Cat. No. B3272679
CAS RN: 571189-66-7
M. Wt: 442 g/mol
InChI Key: MQBULVCMMROCFZ-UHFFFAOYSA-N
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Description

6-Desacetyl Palbociclib Hydrochloride is a derivative of Palbociclib . It is also known as Palbociclib 6-Bromo Analog (HCl) . It is an impurity of Palbociclib, a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6 . Palbociclib is developed for the treatment of ER-positive and HER2-negative breast cancer .


Molecular Structure Analysis

The molecular formula of 6-Desacetyl Palbociclib Hydrochloride is C22H26BrN7O . The chemical name is 6-Bromo-8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one hydrochloride .


Chemical Reactions Analysis

Palbociclib, the parent compound of 6-Desacetyl Palbociclib Hydrochloride, is extensively metabolized by cytochrome P450 3A4 . It exhibits a large inter-individual variability in exposure and its brain penetration is limited by efflux transporters .


Physical And Chemical Properties Analysis

The molecular weight of 6-Desacetyl Palbociclib Hydrochloride is 484.4 . It is supplied with COA and analytical data . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Mechanism of Action

6-Desacetyl Palbociclib Hydrochloride is expected to share a similar mechanism of action with its parent compound, Palbociclib. Palbociclib is a cyclin-dependent kinase 4/6 (CDK4/6) inhibitor that acts by binding to the ATP pocket . It is used in combination with other antineoplastic agents to treat hormone-receptor-positive, HER2-negative advanced or metastatic breast cancer .

Safety and Hazards

Palbociclib, the parent compound, is classified as toxic if swallowed . It is suspected of causing genetic defects and damaging fertility or the unborn child . It may cause damage to organs through prolonged or repeated exposure if swallowed . It is also toxic to aquatic life with long-lasting effects .

Future Directions

Palbociclib, the parent compound of 6-Desacetyl Palbociclib Hydrochloride, has shown promising results in the treatment of hormone-receptor-positive advanced breast cancer . Future studies are needed to address exposure–efficacy relationships to further improve dosing . Ongoing clinical trials are investigating the role of palbociclib in early breast cancer as well as in other types of cancer .

properties

IUPAC Name

8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7O.ClH/c1-15-12-20(30)29(16-4-2-3-5-16)21-18(15)14-25-22(27-21)26-19-7-6-17(13-24-19)28-10-8-23-9-11-28;/h6-7,12-14,16,23H,2-5,8-11H2,1H3,(H,24,25,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBULVCMMROCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrido[2,3-d]pyriMidin-7(8H)-one, 8-cyclopentyl-5-Methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]aMino]-, hydrochloride (1

Synthesis routes and methods

Procedure details

4-[6-(8-Cyclopentyl-5-methyl-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidin-2-ylamino)-pyridin-3-yl]-piperazine-1-carboxylic acid tert-butyl ester (0.093 g, 0.184 mmol) was dissolved in dichloromethane (3 mL) to which 2 N HCl in diethyl ether (2 mL) was added and the resulting mixture was stirred for 2 days. Additional 2 N HCl was added and stirring was continued for 16 hours. The solvent was removed to give 8-cyclopentyl-5-methyl-2-(5-piperazin-4-yl-pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one hydrochloride salt as a yellow solid (0.080 g, 90.9%). 1H NMR δ(400 MHz, DMSO-d6) 9.92 (s, 2H), 8.85 (s, 1H), 8.02 (d, J=2.9 Hz, 1H), 7.91 (d, J=9.3 Hz, 1H), 7.78 (d, J=9.3 Hz, 1H), 6.33 (s, 1H), 5.79 (m, 1H), 3.40 (m, 4H), 3.22 (m, 4H), 2.39 (s, 3H), 2.20 (m, 2H), 1.91 (m, 2H), 1.74 (m, 2H), 1.56 (m, 2H).
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3 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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